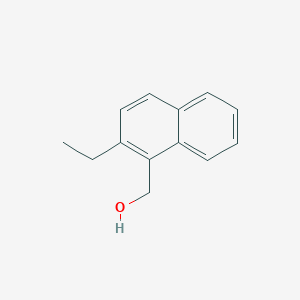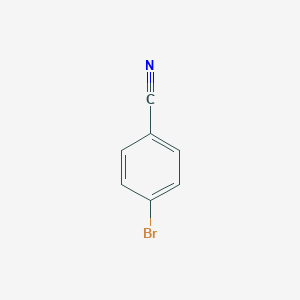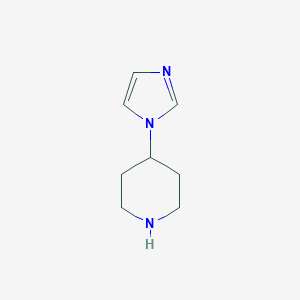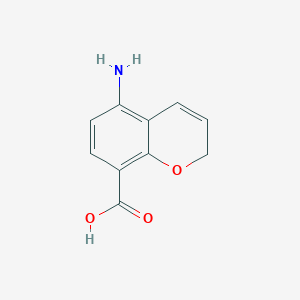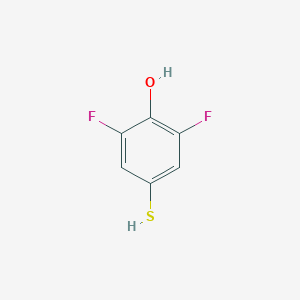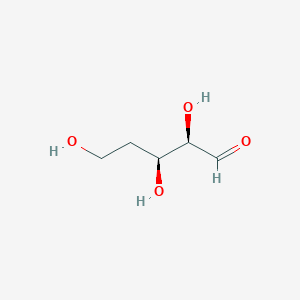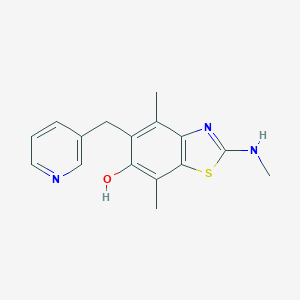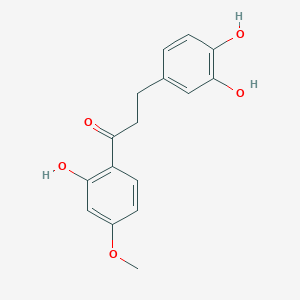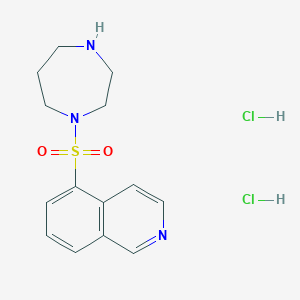
Fasudil dihidrocloruro
Descripción general
Descripción
Neplanocin A is a naturally occurring cyclopentenyl analog of adenosine. It was first isolated from the culture filtrate of the microorganism Ampullariella regularis. Despite its minimal antibacterial and antifungal activity, Neplanocin A has shown significant cytotoxicity against cultured lymphoma cells and notable antitumor activity in mice .
Aplicaciones Científicas De Investigación
Neplanocin A has a wide range of scientific research applications. It is a potent inhibitor of S-adenosylhomocysteine hydrolase, making it valuable in studying methylation processes. It has shown significant antiviral, antiparasitic, and anticancer properties. Neplanocin A derivatives have been identified as selective inhibitors of hepatitis B virus replication . Additionally, it has been used in the design and synthesis of flexible nucleoside analogues to investigate their potential anti-protozoan activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Neplanocin A exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme involved in the reversible hydration of S-adenosylhomocysteine into adenosine and homocysteine. This inhibition leads to an accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases, disrupting various biochemical pathways . Neplanocin A derivatives also inhibit hepatitis B virus RNA expression from cccDNA .
Análisis Bioquímico
Biochemical Properties
Fasudil dihydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Fasudil dihydrochloride inhibits ROCK1 with a Ki of 0.33 μM, and inhibits ROCK2, PKA, PKC, PKG with IC50 values of 0.158 μM, 4.58 μM, 12.30 μM, and 1.650 μM respectively .
Cellular Effects
Fasudil dihydrochloride has been shown to have various effects on different types of cells. For instance, it has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . In human pulmonary arterial smooth muscle cells, fasudil dihydrochloride treatment led to a decrease in cell proliferation .
Molecular Mechanism
The molecular mechanism of fasudil dihydrochloride involves its action as a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK, fasudil dihydrochloride reduces circulating ACE and Ang-II, leading to a decrease in pulmonary vascular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, fasudil dihydrochloride has been shown to have temporal effects. For instance, treatment with fasudil dihydrochloride increased cellular impedance and enhanced barrier properties in a concentration-dependent manner . It also increased the expression of the tight junction protein claudin-5 over time .
Dosage Effects in Animal Models
In animal models, fasudil dihydrochloride has been shown to exert cardioprotective effects . It was found to reduce myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, and improve systolic and diastolic functions .
Metabolic Pathways
Fasudil dihydrochloride is involved in the RhoA/Rho kinase (ROCK) pathway . By inhibiting ROCK, fasudil dihydrochloride can influence various metabolic processes, including vasoconstriction and vascular remodeling .
Métodos De Preparación
Neplanocin A can be synthesized from D-ribose through a chemoenzymatic method. The synthesis involves a 13-step process starting from the carboxylic acid, which is converted into the amine en route to Neplanocin A . Another method involves the reaction of (-)-5-O-benzyl-2,3-O-isopropylidene-D-ribolactonle with lithium dimethylmethylphosphonate in THF, followed by a series of reactions including benzoylation, oxidation, and reduction steps .
Análisis De Reacciones Químicas
Neplanocin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium dimethylmethylphosphonate, benzoyl chloride, and sodium borohydride. Major products formed from these reactions include hemiketal, acyclic dibenzoate, and diketophosphonate .
Comparación Con Compuestos Similares
Neplanocin A is similar to other carbocyclic adenosine analogues such as aristeromycin and 3-deazaneplanocin A. These compounds share similar mechanisms of action and have shown significant antiviral, antiparasitic, and anticancer properties . Neplanocin A is unique in its potent inhibition of S-adenosylhomocysteine hydrolase and its selective inhibition of hepatitis B virus replication .
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXXIYDYFSNHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880058 | |
| Record name | HA 1077 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203911-27-7 | |
| Record name | HA 1077 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of HA-1077?
A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does HA-1077 interact with ROCKs?
A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]
Q3: What are the downstream effects of ROCK inhibition by HA-1077?
A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:
- Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]
- Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]
- Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]
- Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]
Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?
A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:
- Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]
- Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]
- Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]
- Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



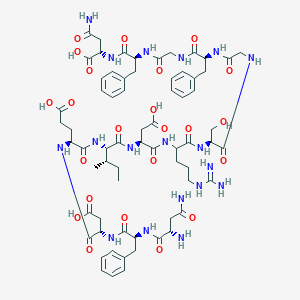
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
